N-(4-bromophenyl)-2-hydroxyacetamide
CAS No.: 21919-10-8
Cat. No.: VC16459288
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21919-10-8 |
|---|---|
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-hydroxyacetamide |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) |
| Standard InChI Key | PCIDHMUDARKWAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CO)Br |
Introduction
Synthesis
The synthesis of N-(4-bromophenyl)-2-hydroxyacetamide involves the reaction of 4-bromoaniline with glycolic acid or its derivatives under controlled conditions. The process typically includes:
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Reaction Setup: Mixing 4-bromoaniline with glycolic acid in the presence of a catalyst.
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Heating: The reaction mixture is heated to facilitate condensation.
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Purification: The crude product is purified via recrystallization to obtain pure N-(4-bromophenyl)-2-hydroxyacetamide.
This synthesis method ensures high yields and purity, making it suitable for laboratory-scale production .
Structural and Spectroscopic Analysis
The structure of N-(4-bromophenyl)-2-hydroxyacetamide has been confirmed using various spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance): Provides detailed insights into the hydrogen and carbon environments within the molecule.
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IR (Infrared Spectroscopy): Confirms functional groups such as hydroxyl (-OH) and amide (C=O).
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X-ray Crystallography: Reveals the molecular conformation and intermolecular interactions, such as hydrogen bonding between the hydroxyl and amide groups .
Applications and Biological Relevance
N-(4-Bromophenyl)-2-hydroxyacetamide has potential applications in both medicinal chemistry and material science:
Medicinal Chemistry
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Antimicrobial Activity: Compounds containing bromophenyl and acetamide functionalities are known for their antimicrobial properties, targeting Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Similar compounds have shown activity against breast cancer cell lines (e.g., MCF7), suggesting possible therapeutic applications .
Material Science
The compound's ability to form hydrogen bonds makes it a candidate for supramolecular chemistry applications, such as crystal engineering .
Comparative Analysis with Related Compounds
To better understand N-(4-bromophenyl)-2-hydroxyacetamide, it is useful to compare it with structurally related compounds:
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